molecular formula C12H18N2S B13160450 N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine

N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B13160450
M. Wt: 222.35 g/mol
InChI Key: HJHRWMPUNMESKC-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine is a chemical compound based on the 1-azabicyclo[2.2.2]octane scaffold, a structure of high importance in medicinal chemistry for targeting neuronal receptors. This specific bicyclic amine core is a privileged structure found in potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype . The α7 nAChR is a well-established target for CNS disorders; its activation can modulate neurotransmitter release and is implicated in cognitive function . Research into α7 nAChR agonists has shown potential for improving cognitive deficits in conditions such as Alzheimer's disease and schizophrenia . Furthermore, structurally similar compounds featuring the 1-azabicyclo[2.2.2]octan-3-amine group have been investigated as novel, non-peptide antagonists for neurokinin receptors, such as substance P, indicating the versatility of this pharmacophore in neuropharmacology . The incorporation of the thiophene moiety in this compound is a common strategy in drug design to optimize properties like bioavailability and binding affinity. This makes this compound a valuable chemical tool for researchers exploring new therapeutic agents for neurodegenerative and psychiatric disorders, and for studying the structure-activity relationships of ligands for key CNS targets.

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C12H18N2S/c1-4-14-5-2-11(1)12(8-14)13-7-10-3-6-15-9-10/h3,6,9,11-13H,1-2,4-5,7-8H2

InChI Key

HJHRWMPUNMESKC-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CSC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine typically involves the reaction of thiophene derivatives with bicyclic amines. One common method is the nucleophilic substitution reaction where a thiophene derivative is reacted with a bicyclic amine under controlled conditions. The reaction may require catalysts such as trifluoromethanesulfonic acid or n-butyl lithium to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine with structurally related quinuclidine derivatives, focusing on substituent effects, pharmacological activity, and applications.

Compound Name Substituent Molecular Weight Key Pharmacological Properties Applications/Findings References
This compound Thiophen-3-ylmethyl ~209.3 (calc.) Limited data; inferred NK1/NK2 receptor interaction Potential neurokinin receptor modulation (theoretical)
CP-96,345 2-Methoxybenzyl, diphenylmethyl 412.57 Potent NK1 antagonist (Ki = 0.6 nM) Neurogenic inflammation inhibition; substance P receptor studies
Maropitant citrate 5-tert-Butyl-2-methoxybenzyl 678.81 NK1 receptor antagonist (veterinary antiemetic) Prevention of chemotherapy-induced vomiting in animals
(S)-N-(2-Chlorobenzyl)-1-azabicyclo[2.2.2]octan-3-amine 2-Chlorobenzyl 251.13 α3β2 nAChR positive allosteric modulator Neuromodulation research; electrophysiology studies
(R)-N-(Pyridin-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine Pyridin-2-ylmethyl ~222.3 (calc.) α3β2 nAChR modulation (structural activity study) Exploration of nicotinic acetylcholine receptor interactions

Key Comparative Insights:

Substituent Effects on Receptor Specificity :

  • CP-96,345 and maropitant feature bulky aromatic substituents (diphenylmethyl, tert-butyl-methoxybenzyl) that enhance NK1 receptor affinity through hydrophobic interactions . In contrast, the thiophen-3-ylmethyl group in the target compound introduces a smaller, sulfur-containing heterocycle, which may alter binding kinetics or selectivity for NK1/NK2 receptors.
  • Chlorobenzyl (e.g., (S)-1a ) and pyridinylmethyl derivatives exhibit divergent activity, such as modulation of nicotinic acetylcholine receptors (nAChRs), highlighting the scaffold's versatility .

Stereochemical Influence :

  • CP-96,345’s (2S,3S)-stereochemistry is critical for NK1 antagonism, as its enantiomer (CP-96,344) shows significantly reduced activity . The stereochemical configuration of the thiophene derivative remains uncharacterized in the evidence but is likely pivotal for its bioactivity.

Pharmacokinetic and Physicochemical Properties :

  • The thiophene moiety may enhance metabolic stability compared to methoxy- or chlorobenzyl groups due to sulfur’s resistance to oxidative degradation. However, its lower molecular weight (~209.3 vs. 412.57 for CP-96,345) could reduce binding affinity or plasma protein interaction .
  • Maropitant’s high molecular weight (678.81) and citrate salt formulation improve solubility and bioavailability for clinical use .

Therapeutic Applications :

  • NK1 antagonists like CP-96,345 and maropitant are used in pain management and antiemetic therapy, respectively . The target compound’s thiophene group may position it for exploration in conditions where sulfur-containing ligands show efficacy, such as CNS disorders or infectious diseases.

Biological Activity

N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine is a bicyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic framework known as 1-azabicyclo[2.2.2]octane, modified by a thiophen-3-ylmethyl group. Its molecular formula is C12H18N2SC_{12}H_{18}N_{2}S with a molecular weight of approximately 222.35 g/mol . The compound's structure allows for specific interactions with various biological targets, which are crucial for its pharmacological effects.

The mechanism of action of this compound involves its ability to interact with specific receptors and enzymes:

  • Histamine H3 Receptor Antagonism : Preliminary studies indicate that this compound may act as an antagonist at the histamine H3 receptor, which plays a significant role in regulating neurotransmitter release in the central nervous system . This interaction suggests potential applications in treating conditions such as sleep disorders and cognitive impairments.
  • Alpha7 Nicotinic Acetylcholine Receptor Agonism : Similar compounds within the bicyclic amine family have shown agonistic activity towards the alpha7 nicotinic acetylcholine receptor, indicating that this compound may also exhibit similar properties . This receptor is implicated in various neurological functions, including memory and learning.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Biological Activity Target Effect
Histamine H3 Receptor AntagonismH3 ReceptorsPotential treatment for CNS disorders
Alpha7 Nicotinic Acetylcholine AgonismAlpha7 Nicotinic ReceptorsModulation of cognitive functions
Enzyme InteractionVarious enzymes (potentially involved in disease pathways)Modulation of enzyme activity

Case Studies and Research Findings

Research into the biological activity of this compound has been limited but promising:

  • Histamine H3 Receptor Studies : Animal model studies suggest that antagonists at the H3 receptor can enhance cognitive function and reduce symptoms associated with sleep disorders . Further research is needed to confirm these effects in humans.
  • Potential Drug Development : The unique structure of this compound positions it as a valuable scaffold for drug development aimed at targeting specific neurological pathways . Investigations into its derivatives could yield compounds with improved efficacy and selectivity.

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